9-Amino-1,2,3,4-tetrahydro-acridine-1,7-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-1,2,3,4-tetrahydro-acridine-1,7-diol typically involves the reaction of acridine derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of acridine derivatives using hydrogenation techniques . The reaction conditions often require a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Amino-1,2,3,4-tetrahydro-acridine-1,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydro form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and amines are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential treatment for Alzheimer’s disease due to its cholinesterase inhibitory activity.
Industry: Used in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The primary mechanism of action of 9-Amino-1,2,3,4-tetrahydro-acridine-1,7-diol involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A more selective acetylcholinesterase inhibitor with fewer side effects.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase
Uniqueness
9-Amino-1,2,3,4-tetrahydro-acridine-1,7-diol is unique due to its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase, which may provide a broader therapeutic effect compared to more selective inhibitors .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridine-1,7-diol |
InChI |
InChI=1S/C13H14N2O2/c14-13-8-6-7(16)4-5-9(8)15-10-2-1-3-11(17)12(10)13/h4-6,11,16-17H,1-3H2,(H2,14,15) |
InChI Key |
RIGISKTXVJDQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C3=C(C=CC(=C3)O)N=C2C1)N)O |
Origin of Product |
United States |
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